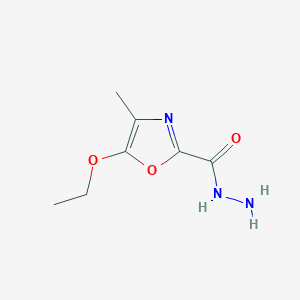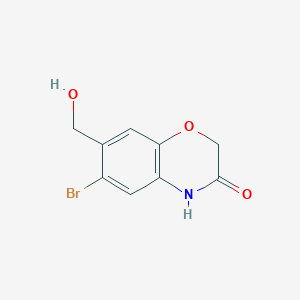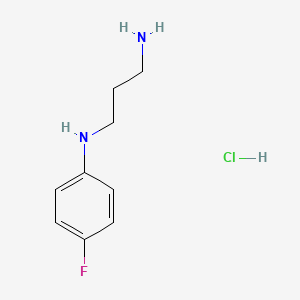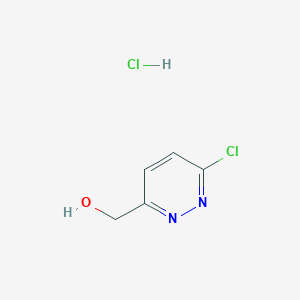methanone hydrobromide CAS No. 1823787-24-1](/img/structure/B1379262.png)
[5-(2-Aminoethyl)-2-thienyl](phenyl)methanone hydrobromide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biological Importance of Tryptophan Derivatives
Tryptophan derivatives, closely related to the aminoethyl-thienyl group in our compound, are pivotal in neuropsychological functions. The synthesis and metabolism of serotonin, a key neurotransmitter derived from tryptophan, have profound effects on mood, aggression, and stress response. Research by Höglund, Øverli, and Winberg (2019) elucidates the pathways of tryptophan metabolism and its effects mediated by the serotonergic system in vertebrates, suggesting potential neurological or pharmacological applications for related compounds (Höglund et al., 2019).
Phosphonic Acid Functionalities
Phosphonic acids, characterized by a direct carbon-phosphorus bond, find extensive use in drug development, materials science, and analytical chemistry. The review by Sevrain et al. (2017) provides comprehensive insights into the applications of phosphonic acids, which could be relevant for derivatives of “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide” in creating pro-drugs or in surface functionalization for biomedical applications (Sevrain et al., 2017).
Applications in Chromatographic Techniques
Compounds with specific functionalities, such as those found in “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide,” could serve as standards or reagents in chromatography. Research by Flanagan et al. (2001) discusses the use of strong cation-exchange materials in the HPLC of basic drugs, highlighting the role of chemical functionalities in optimizing chromatographic separations (Flanagan et al., 2001).
Implications for Methadone Metabolomics
Given the structural specificity of methadone and its metabolites, studies like that by Dinis-Oliveira (2016) on the metabolomics of methadone underline the importance of detailed chemical analysis and the potential for compounds like “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide” to play a role in the study of drug metabolism and pharmacokinetics (Dinis-Oliveira, 2016).
Biomass Conversion to Furan Derivatives
The conversion of biomass to valuable furan derivatives, as reviewed by Chernyshev et al. (2017), might provide a context for the application of thiophene-containing compounds in sustainable chemistry and materials science. This research area aims at utilizing renewable resources for producing chemicals, where structurally similar compounds could serve as intermediates or catalysts (Chernyshev et al., 2017).
Propiedades
IUPAC Name |
[5-(2-aminoethyl)thiophen-2-yl]-phenylmethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS.BrH/c14-9-8-11-6-7-12(16-11)13(15)10-4-2-1-3-5-10;/h1-7H,8-9,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSNQLYDTLMXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Aminoethyl)-2-thienyl](phenyl)methanone hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



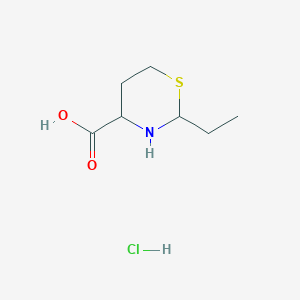

![3,8-Dioxa-11-azaspiro[5.6]dodecane](/img/structure/B1379181.png)
![2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1379183.png)
![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)
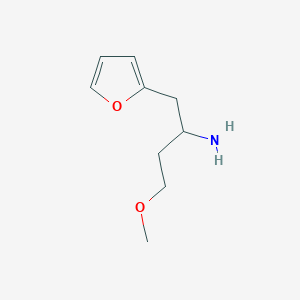
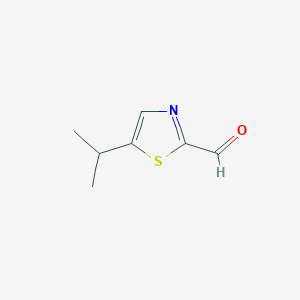
![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)
![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)

